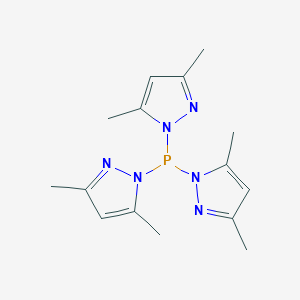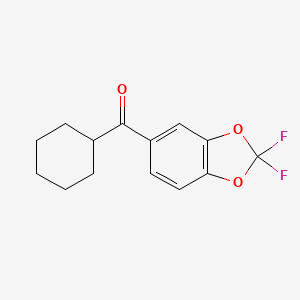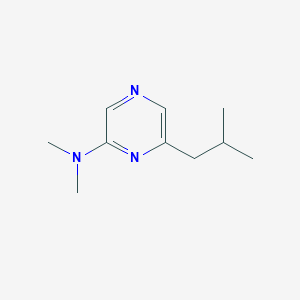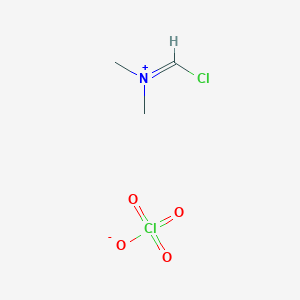
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate is an organic compound characterized by its complex structure involving multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate typically involves the reaction of butan-2-ol with carbon disulfide and subsequent reactions to introduce the disulfanyl and methanethioate groups. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction pathway .
Major Products Formed
Aplicaciones Científicas De Investigación
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate has several scientific research applications:
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate involves its interaction with molecular targets through redox reactions. The compound can modulate the activity of enzymes and proteins involved in redox signaling pathways, thereby influencing various biological processes. The disulfanyl group plays a crucial role in these interactions by undergoing reversible oxidation and reduction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other disulfanyl and methanethioate derivatives, such as:
- Butan-2-yl disulfide
- Methanethioic acid derivatives
- Other butan-2-yl thioesters
Uniqueness
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
54503-00-3 |
|---|---|
Fórmula molecular |
C10H18O2S4 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate |
InChI |
InChI=1S/C10H18O2S4/c1-5-7(3)11-9(13)15-16-10(14)12-8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
CNJZACUYPNOBBL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=S)SSC(=S)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
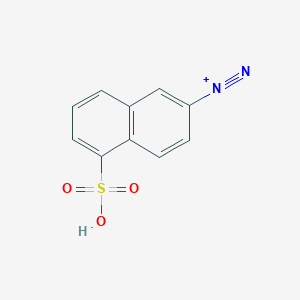
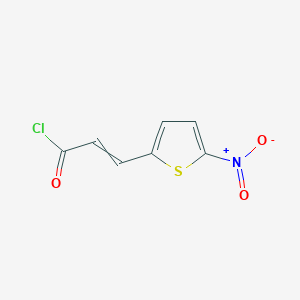
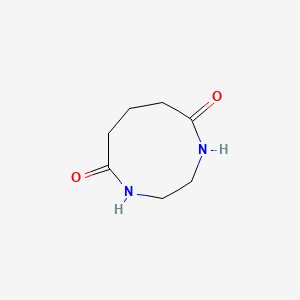

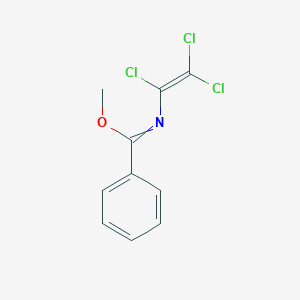
![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)

